molecular formula C17H21N3O4 B2817540 N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide CAS No. 1111607-11-4

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide

Cat. No.: B2817540
CAS No.: 1111607-11-4
M. Wt: 331.372
InChI Key: CWQNFYKCSUJVJW-UHFFFAOYSA-N
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Description

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
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Scientific Research Applications

Anticancer, Anti-Inflammatory, and Analgesic Activities

A study by Rani et al. (2014) explored the development of new chemical entities with potential anticancer, anti-inflammatory, and analgesic properties. Their research involved synthesizing a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives, which showed promising anticancer and anti-inflammatory activities. One compound, in particular, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated significant anticancer, anti-inflammatory, and analgesic activities, suggesting potential for therapeutic application (Rani, Pal, Hegde, & Hashim, 2014).

Photoreactions in Solvents

Watanabe et al. (2015) investigated the photoreactions of flutamide, a compound similar in structure, in different solvents. They observed that the compound undergoes varying photoreactions in acetonitrile and 2-propanol, which are important for understanding its behavior under light exposure. This study provides insights into the photostability and photodegradation of similar compounds (Watanabe, Fukuyoshi, & Oda, 2015).

Antimalarial Activity

Research by Werbel et al. (1986) on a series of related compounds demonstrated their potential antimalarial activity. This study showed a correlation between the antimalarial potency and specific structural features of these compounds, paving the way for developing new antimalarial agents (Werbel, Cook, Elslager, Hung, Johnson, Kesten, Mcnamara, Ortwine, & Worth, 1986).

Kinetics of Hydrolysis and Cyclisation

Mindl et al. (1999) studied the reaction kinetics of a similar compound, acetamide O-(4-nitrophenoxycarbonyl)oxime. This research is crucial for understanding the chemical behavior and potential applications of similar acetamide derivatives in various chemical reactions (Mindl, Kaválek, Straková, & Štěrba, 1999).

Synthesis and Pharmacological Evaluation

Panchal, Rajput, and Patel (2020) designed and synthesized a series of derivatives for inhibiting Collapsin response mediator protein 1 (CRMP 1), showing significant potential against human lung cancer cell lines. This indicates the scope of similar compounds in cancer therapy (Panchal, Rajput, & Patel, 2020).

Optical Properties and Crystal Structure

A 2022 study by Wannalerse et al. focused on the crystal structure and optical properties of orcinolic derivatives, including a compound with a similar structure. They found that these compounds show significant changes in absorption bands upon interaction with OH− ions, indicating potential applications in sensing and material science (Wannalerse et al., 2022).

Hydrogen Bond and Solvatochromism Studies

Krivoruchka et al. (2004) investigated the solvatochromism and hydrogen bonding in compounds similar to N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide. Their research provides insight into the molecular interactions and solvation effects, which are fundamental for understanding the chemical behavior of these compounds in various solvents (Krivoruchka, Vokin, Aksamentova, Shulunova, Sorokin, Dubinskaya, & Turchaninov, 2004).

Properties

IUPAC Name

N-(1-cyanocycloheptyl)-2-(4-methyl-2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4/c1-13-6-7-15(14(10-13)20(22)23)24-11-16(21)19-17(12-18)8-4-2-3-5-9-17/h6-7,10H,2-5,8-9,11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWQNFYKCSUJVJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2(CCCCCC2)C#N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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